molecular formula C21H23N5O3 B12249263 N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide

N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide

Cat. No.: B12249263
M. Wt: 393.4 g/mol
InChI Key: UOYSAOVQFYTLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the piperidine ring and the pyridine ring. The final step involves the formation of the carboxamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxadiazole-containing molecules. Examples are:

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide

InChI

InChI=1S/C21H23N5O3/c1-28-18-6-4-15(5-7-18)13-23-21(27)26-12-2-3-17(14-26)20-24-19(25-29-20)16-8-10-22-11-9-16/h4-11,17H,2-3,12-14H2,1H3,(H,23,27)

InChI Key

UOYSAOVQFYTLSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.